molecular formula C20H17ClN4OS B2910518 N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170183-56-8

N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2910518
CAS No.: 1170183-56-8
M. Wt: 396.89
InChI Key: JIHJKVGEPLYWTI-UHFFFAOYSA-N
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Description

N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a 5-chloro-4-methyl group, linked to a 1-methylpyrazole moiety via a carboxamide bridge. This structure combines pharmacophoric elements common in bioactive molecules: the benzothiazole ring is associated with antimicrobial and antitumor activity, while the pyrazole scaffold is known for its role in kinase inhibition and metabolic stability . The compound’s design likely aims to optimize binding affinity and pharmacokinetic properties through strategic substitution patterns.

Properties

IUPAC Name

N-benzyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-13-15(21)8-9-17-18(13)22-20(27-17)25(12-14-6-4-3-5-7-14)19(26)16-10-11-24(2)23-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHJKVGEPLYWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NN(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .

  • Step 1: Synthesis of Benzothiazole Core

    • React 2-aminothiophenol with 4-chloro-3-methylbenzaldehyde in the presence of a base to form the benzothiazole ring.
    • Reaction conditions: Ethanol as solvent, reflux for several hours.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Sodium methoxide in methanol, reflux.

Major Products Formed

Scientific Research Applications

N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamide Derivatives

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p) share a pyrazole-carboxamide backbone but differ in substituents. For example:

  • 3a : Phenyl groups at both pyrazole positions (yield: 68%, mp: 133–135°C).
  • 3b : 4-Chlorophenyl substitution (mp: 171–172°C) enhances lipophilicity.

Key Structural Differences :

Compound R₁ (Pyrazole) R₂ (Aryl) Melting Point (°C) Yield (%)
Target Compound 5-Cl,4-Me-Bthz Benzyl Not reported Not reported
3a 1-Phenyl 1-Phenyl 133–135 68
3b 4-Chlorophenyl 1-Phenyl 171–172 68
3d 4-Fluorophenyl 1-Phenyl 181–183 71

Benzothiazole-Based Analogues

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () shares a thiazole-carboxamide structure but lacks the pyrazole ring. Its mechanism involves PFOR enzyme inhibition via hydrogen bonding (N1—H1⋯N2 dimers) . In contrast, the target compound’s benzo[d]thiazole may confer improved metabolic stability over simpler thiazoles.

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide () incorporates a nitro-pyrazole group, which may enhance electrophilic reactivity but increase toxicity risks (MW: 488.346) .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Spectral Confirmation Methods
Target Compound ~450 (estimated) Benzo[d]thiazole, Pyrazole, Carboxamide Likely NMR, MS (not reported)
3a 403.1 Cyano, Chlorophenyl $^1$H-NMR, MS, Elemental Analysis
488.346 Dichlorophenyl, Nitropyrazole HRMS, NMR

The target compound’s higher molecular weight and fused benzothiazole ring may improve target selectivity but reduce solubility.

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